IDA Triple Therapy with DEC Achieves 2-Log Greater Microfilarial Reduction vs. DA Dual Therapy at 36 Hours
In a randomized controlled pilot study in Wuchereria bancrofti-infected adults, the triple-drug regimen containing DEC (6 mg/kg) + albendazole (400 mg) + ivermectin (200 μg/kg) induced >2-log reductions in microfilaria levels at 36 and 168 hours post-treatment, compared with approximately 1-log reduction achieved by the two-drug regimen of DEC + albendazole [1]. At one year post-treatment, 100% (12/12) of triple-drug recipients were microfilaria negative, whereas 92% (11/12) of two-drug recipients remained microfilaria positive [1].
| Evidence Dimension | Microfilarial clearance magnitude (log reduction) |
|---|---|
| Target Compound Data | >2-log reduction at 36 and 168 hours; 100% (12/12) microfilaria negative at 1 year |
| Comparator Or Baseline | DEC + ALB (DA): ~1-log reduction at 36 and 168 hours; 8% (1/12) microfilaria negative at 1 year |
| Quantified Difference | >10× greater microfilarial reduction; 92 percentage-point difference in 1-year clearance |
| Conditions | Randomized controlled trial; W. bancrofti-infected adults; DEC 6 mg/kg + ALB 400 mg ± IVM 200 μg/kg; Papua New Guinea |
Why This Matters
This >10-fold enhancement in early microfilarial clearance when DEC is used in IDA combination directly informs procurement decisions for MDA programs targeting accelerated LF elimination timelines.
- [1] Thomsen EK, Sanuku N, Baea M, et al. Efficacy, Safety, and Pharmacokinetics of Coadministered Diethylcarbamazine, Albendazole, and Ivermectin for Treatment of Bancroftian Filariasis. Clin Infect Dis. 2016;62(3):334-341. View Source
